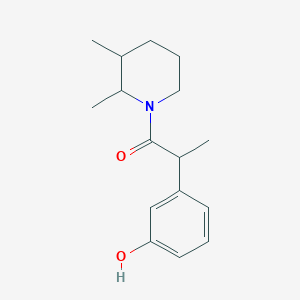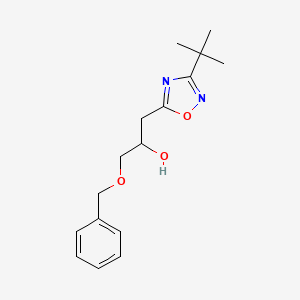
1-(2,3-Dimethylpiperidin-1-yl)-2-(3-hydroxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylpiperidin-1-yl)-2-(3-hydroxyphenyl)propan-1-one is a synthetic organic compound with a complex structure It features a piperidine ring substituted with two methyl groups and a hydroxyphenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylpiperidin-1-yl)-2-(3-hydroxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the methyl groups at the 2 and 3 positions. The hydroxyphenyl group is then attached via a Friedel-Crafts acylation reaction, using appropriate catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylpiperidin-1-yl)-2-(3-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methyl groups on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2,3-Dimethylpiperidin-1-yl)-2-(3-hydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylpiperidin-1-yl)-2-(3-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethylpiperidin-1-yl)-2-(4-hydroxyphenyl)propan-1-one: Similar structure but with the hydroxy group in a different position.
1-(2,3-Dimethylpiperidin-1-yl)-2-(3-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
1-(2,3-Dimethylpiperidin-1-yl)-2-(3-hydroxyphenyl)propan-1-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(2,3-dimethylpiperidin-1-yl)-2-(3-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-11-6-5-9-17(13(11)3)16(19)12(2)14-7-4-8-15(18)10-14/h4,7-8,10-13,18H,5-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKONQAQDYYTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C)C(=O)C(C)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Fluoro-2-[1-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]acetamide](/img/structure/B7023903.png)
![1-[9-[(2,4-dimethylpyrazol-3-yl)methyl]-6-oxa-9-azaspiro[4.5]decan-8-yl]-N,N-dimethylmethanamine](/img/structure/B7023911.png)
![1-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methyl]-3,3,5,5-tetramethylpiperazine](/img/structure/B7023918.png)
![1-[9-(2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)-6-oxa-9-azaspiro[4.5]decan-8-yl]-N,N-dimethylmethanamine](/img/structure/B7023921.png)
![N-(3-fluorophenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B7023941.png)
![3-(1,3-dioxolan-2-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7023952.png)
![N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]-2-phenylpropanamide](/img/structure/B7023960.png)
![3-cyclopropyl-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]benzamide](/img/structure/B7023962.png)
![1-[(4-Cyano-3,5-difluorophenyl)methyl]-3-(2-cyclopropylpyrimidin-5-yl)urea](/img/structure/B7023968.png)
![tert-butyl N-[3-[(3-bromo-1-methylpyrazol-4-yl)amino]-3-oxopropyl]carbamate](/img/structure/B7023977.png)
![N-[3-[ethyl(methylsulfonyl)amino]propyl]-2-(3-hydroxyphenyl)propanamide](/img/structure/B7023983.png)
![N-(1,4-dioxaspiro[4.5]decan-6-yl)-2-(3-hydroxyphenyl)propanamide](/img/structure/B7023990.png)
![[5-[4-[(Dimethylamino)methyl]-3-fluorophenyl]-3-methylimidazol-4-yl]methanol](/img/structure/B7023998.png)

